QL47 QL47 9-(1-methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone is a naphthyridine derivative.
Brand Name: Vulcanchem
CAS No.: 1469988-75-7
VCID: VC0547907
InChI: InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3
SMILES: CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
Molecular Formula: C27H21N5O2
Molecular Weight: 447.5 g/mol

QL47

CAS No.: 1469988-75-7

Cat. No.: VC0547907

Molecular Formula: C27H21N5O2

Molecular Weight: 447.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

QL47 - 1469988-75-7

Specification

CAS No. 1469988-75-7
Molecular Formula C27H21N5O2
Molecular Weight 447.5 g/mol
IUPAC Name 9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Standard InChI InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3
Standard InChI Key RTRNJQOBEOISFQ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
Canonical SMILES CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
Appearance white solid powder

Introduction

Chemical Identity and Properties

QL47 is a synthetic small molecule with the chemical formula C₂₇H₂₁N₅O₂ and a molecular weight of 447.49 Da . The compound is registered under CAS number 1469988-75-7. Structurally, QL47 features a tricyclic quinoline core with a methylpyrazole substituent and an acrylamide moiety that is critical for its biological activity . The compound has limited solubility in water (< 0.1 mg/mL) and DMSO (< 1 mg/mL) . The canonical SMILES notation for QL47 is O=C1N(C2=C(C=C1)C=NC3=CC=C(C4=CN(C)N=C4)C=C32)C5=CC=C(CC6)C(N6C(C=C)=O)=C5 .

Historical Development

QL47 was originally designed as a covalent BTK (Bruton's tyrosine kinase) inhibitor through structure-based drug design, with development starting from the potent mTOR inhibitor Torin2 . The compound was designed to covalently modify Cys481 in the ATP-binding site of BTK, conferring high potency and selectivity . Subsequent investigations revealed unexpected broad-spectrum antiviral activity against dengue virus and other RNA viruses, prompting further structure-activity relationship studies to optimize this property .

Mechanism of Action

BTK Inhibition

QL47 functions as a potent, selective, and irreversible BTK kinase inhibitor with an IC₅₀ value of 7 nM in enzymatic assays . The compound inhibits autophosphorylation of BTK on Tyr223 in cellular environments with an EC₅₀ of 475 nM and inhibits phosphorylation of the downstream effector PLCγ2 (Tyr759) with an EC₅₀ of 318 nM . In Ramos cells, QL47 induces G1 cell cycle arrest associated with pronounced degradation of BTK protein . The kinase selectivity profile of QL47, as determined through enzymatic assays against a panel of 34 kinases, is presented in Table 1.

KinaseQL47 IC₅₀ (nM)Ibrutinib IC₅₀ (nM)KinaseQL47 IC₅₀ (nM)Ibrutinib IC₅₀ (nM)
BTK6.590.5ABL>1000086
BMX6.730.8FYN>1000096
BLK3660.5RIPK25690152
EGFR43105.6c-SRC>10000171
Her285309.4LYN>10000200
ITK283010.7PDGFRa>10000718
JAK3518016.1FMS17205545
TEC19578FER>100008070
CSK>100002.3JAK1>10000>10000
FGR61802.3JAK2>10000>10000

Table 1: Kinase selectivity profile of QL47 compared to Ibrutinib

HSP70 Targeting in AML

Research has revealed that QL47 exhibits potent anti-proliferative activity against FLT3-ITD positive acute myeloid leukemia (AML) cell lines through a mechanism distinct from BTK inhibition . Studies demonstrated that QL47 irreversibly binds to heat shock protein HSP70 and inhibits its refolding activity, which leads to the degradation of FLT3-ITD protein and inhibition of proliferation in FLT3-ITD positive AML cells . Importantly, researchers identified that it is the inducible HSP70, rather than constitutively expressed HSC70, that plays a crucial role in FLT3 protein stabilization and FLT3-ITD-positive cell viability .

Antiviral Activities

QL47 demonstrates broad-spectrum antiviral activity against dengue virus and other RNA viruses . Structure-activity relationship studies have established that the acrylamide moiety is essential for antiviral activity, as analogues with this group replaced by non-reactive propyl amide showed no inhibition of dengue virus at concentrations below 10 μM . The compound's antiviral mechanism appears to involve inhibition of viral translation, affecting the steady-state abundance of viral proteins in infected cells .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) investigations of QL47 have been conducted to understand the structural requirements for antiviral activity and to improve the compound's pharmacokinetic properties . These studies revealed several key insights:

  • The acrylamide moiety is essential for antiviral activity, suggesting that covalent modification of the target is required .

  • An extended conjugated system from methylpyrazole to acrylamide is necessary to preserve antiviral activity .

  • Modifications to the tricyclic quinolinyl core significantly impact activity; compounds containing a six-membered urea moiety showed minimal antiviral activity at 10 μM, indicating this region as a critical determinant for antiviral efficacy .

  • Five-membered methylurea analogues displayed increased antiviral activity and inhibition of dengue virus reporter replicon translation, likely due to the restoration of conjugated features of the tricyclic core .

These SAR studies led to the development of YKL-04-085, a derivative of QL47 with improved pharmacokinetic properties and devoid of kinase activity when screened against a panel of 468 kinases .

Biological Activities

Antiproliferative Activities

QL47 has demonstrated significant antiproliferative activity against various cancer cell lines, as detailed in Table 2.

Cell lineDiseaseQL47 GI₅₀ (μM)PCI-32765 GI₅₀ (μM)
MM1SMyeloma0.267.56
RPMI8226Myeloma0.12>10
KMS12BMMyeloma0.49>10
BCWM.1Lymphoma0.120.57
MWCL-1Lymphoma0.190.54
KU812Leukemia0.453.08

Table 2: Antiproliferative activity of QL47 against various cancer cell lines

In B-cell lymphoma cancer cell lines, QL47 exhibits antiproliferative effects at submicromolar concentrations . Importantly, the antiproliferative activity of QL47 against FLT3-ITD positive AML cell lines (MOLM13, MOLM14, and MV-4-11) has been documented, with the compound showing efficacy where other BTK inhibitors had no obvious effect . This activity is associated with the degradation of FLT3-ITD protein and suppression of the FLT3-STAT5-MYC signaling pathway .

In Vivo Efficacy

Comparison with Other Compounds

QL47 exhibits a unique kinase selectivity profile compared to other BTK inhibitors such as Ibrutinib. As shown in Table 1, while Ibrutinib demonstrates higher potency against BTK (IC₅₀ of 0.5 nM versus 6.59 nM for QL47), QL47 shows greater selectivity for specific kinases, with minimal activity against many kinases that are inhibited by Ibrutinib .

In antiproliferative assays against lymphoma cell lines, QL47 demonstrated superior activity compared to other BTK inhibitors including QL47R (inactive analogue), BMX-IN-1, AVL-292, PCI-32765, and CGI-1746, as shown in Table 3 .

Cell lineQL47QL47RBMX-IN-1AVL-292PCI-32765CGI-1746
Ramos0.37>101.89.2>10>10
U29320.2>102.154.35.0>10

Table 3: Comparison of antiproliferative activity (GI₅₀ in μM) of QL47 with other BTK inhibitors

Future Research Directions

The unique properties of QL47 suggest several promising avenues for future research:

  • Further optimization of QL47 derivatives to improve pharmacokinetic properties while maintaining potent biological activities.

  • Exploration of the precise molecular mechanisms underlying the broad-spectrum antiviral activity of QL47.

  • Investigation of the potential of QL47 and its derivatives for overcoming FLT3 drug resistance caused by secondary tyrosine kinase domain mutations in AML.

  • Development of QL47-based therapeutic strategies for B-cell lymphomas and FLT3-ITD-positive AML.

  • Elucidation of additional targets or mechanisms that may contribute to the diverse pharmacological activities of QL47.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator